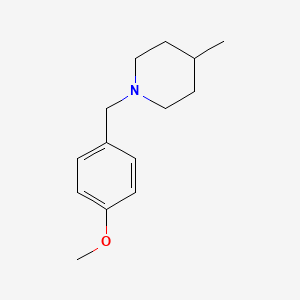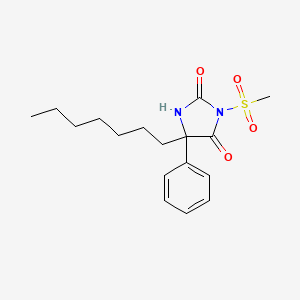
2,4-Imidazolidinedione, 5-heptyl-3-(methylsulfonyl)-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Imidazolidinedione, 5-heptyl-3-(methylsulfonyl)-5-phenyl- is a chemical compound known for its unique structure and properties This compound belongs to the class of imidazolidinediones, which are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5-heptyl-3-(methylsulfonyl)-5-phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a heptyl-substituted amine with a phenyl-substituted isocyanate, followed by cyclization to form the imidazolidinedione ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of temperature, pressure, and reaction time ensures high yield and purity of the final product. The industrial methods also focus on optimizing the use of raw materials and minimizing waste generation.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Imidazolidinedione, 5-heptyl-3-(methylsulfonyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to hydroxyl groups.
Substitution: The phenyl and heptyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents (acetone, ethanol).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2,4-Imidazolidinedione, 5-heptyl-3-(methylsulfonyl)-5-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,4-Imidazolidinedione, 5-heptyl-3-(methylsulfonyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby modulating cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Imidazolidinedione, 5-heptyl-3-methyl-
- 2,4-Imidazolidinedione, 5-heptyl-3-ethyl-
- 2,4-Imidazolidinedione, 5-heptyl-3-(methylthio)-
Uniqueness
The presence of the methylsulfonyl and phenyl groups in 2,4-Imidazolidinedione, 5-heptyl-3-(methylsulfonyl)-5-phenyl- distinguishes it from other similar compounds. These groups enhance its chemical reactivity and potential for diverse applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
824392-41-8 |
|---|---|
Formule moléculaire |
C17H24N2O4S |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
5-heptyl-3-methylsulfonyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C17H24N2O4S/c1-3-4-5-6-10-13-17(14-11-8-7-9-12-14)15(20)19(16(21)18-17)24(2,22)23/h7-9,11-12H,3-6,10,13H2,1-2H3,(H,18,21) |
Clé InChI |
ZAPVBLFUOLELSI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1(C(=O)N(C(=O)N1)S(=O)(=O)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl-](/img/structure/B14229984.png)
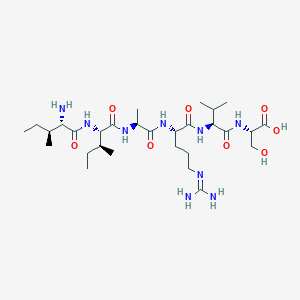

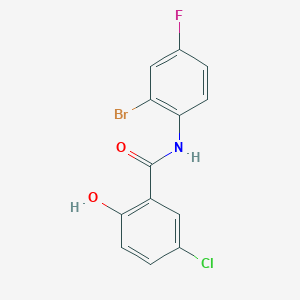
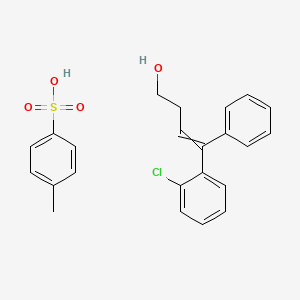
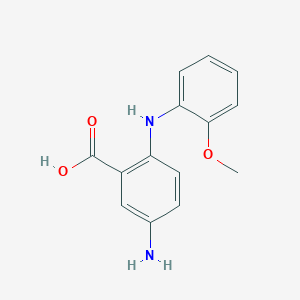
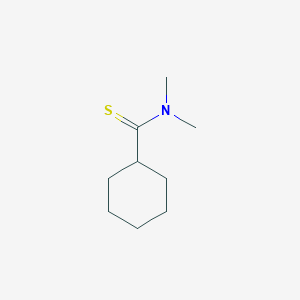
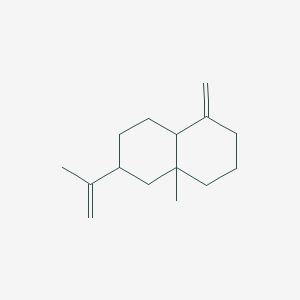
![Benzoic acid, 4-methoxy-, 2-[[(4-bromophenyl)imino]methyl]phenyl ester](/img/structure/B14230044.png)


![Benzamide, N-[1-ethyl-1-(2-methylbenzoyl)propyl]-3-methoxy-2-methyl-](/img/structure/B14230063.png)
![5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14230070.png)
